![molecular formula C17H15ClF3NO3 B1443848 2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester CAS No. 1311278-39-3](/img/structure/B1443848.png)
2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester
Vue d'ensemble
Description
Trifluoromethylpyridines (TFMP) and their derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives often involves the use of Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Applications De Recherche Scientifique
Agrochemicals: Crop Protection
TFMP derivatives are extensively used in the agrochemical industry for protecting crops from pests. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contribute to the biological activities of these compounds . They are particularly effective in formulations designed to control a wide range of agricultural pests, offering a sustainable solution for crop yield improvement.
Pharmaceutical Industry: Drug Development
Several TFMP derivatives have been approved for use in pharmaceuticals. These compounds have been found to exhibit various pharmacological activities, making them valuable in the development of new drug molecules . The trifluoromethyl group’s presence in a drug can significantly alter its metabolic stability, potency, and overall pharmacokinetic profile.
Veterinary Medicine
In addition to human pharmaceuticals, TFMP derivatives are also utilized in veterinary medicine. They contribute to the development of treatments for diseases in animals, enhancing the health and productivity of livestock .
Synthesis of Organic Compounds
TFMP and its derivatives serve as key intermediates in the synthesis of a wide range of organic compounds. Their unique reactivity allows for the creation of complex molecules that can be used in various chemical applications .
Development of Functional Materials
The incorporation of TFMP derivatives into materials can lead to the development of functional materials with unique properties. These materials find applications in electronics, coatings, and other industrial sectors .
Environmental Science: Pesticide Degradation
The study of TFMP derivatives also extends to environmental science, where researchers investigate the degradation pathways and environmental fate of pesticides containing the TFMP moiety. This research is crucial for understanding the long-term impact of these compounds on ecosystems .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO3/c1-3-24-16(23)10(2)25-13-6-4-5-11(7-13)14-8-12(17(19,20)21)9-15(18)22-14/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRLBJUAZSCSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



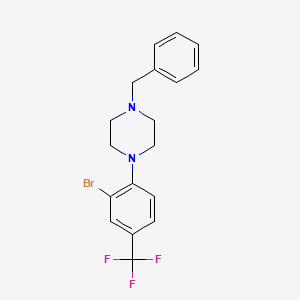
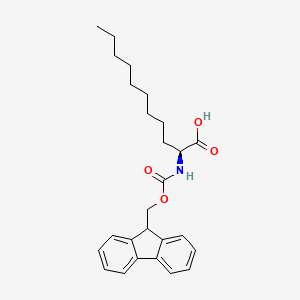


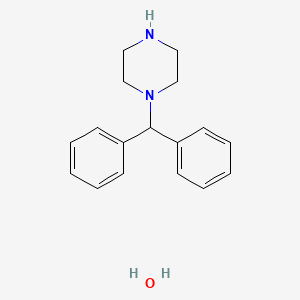
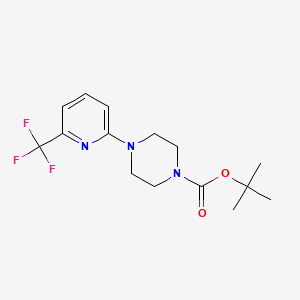

![Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1443778.png)
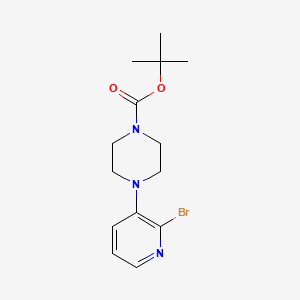


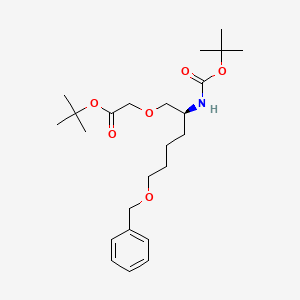
![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1443785.png)
